molecular formula C20H15ClFN5OS B14970833 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B14970833
M. Wt: 427.9 g/mol
InChI Key: QXLHFSJEXZLYDY-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the Sulfanyl Group:

    Final Coupling: The final step involves coupling the triazole-pyrrole intermediate with 3-fluorophenylacetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole or pyrrole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazole or pyrrole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: It can be incorporated into polymers or used as a building block for advanced materials.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

    Biological Probes: It can be used as a probe to study biological pathways.

Medicine

    Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

Industry

    Chemical Manufacturing: It can be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
  • **2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Uniqueness

The presence of the 3-fluorophenyl group in 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide distinguishes it from similar compounds. This fluorine substitution can significantly alter the compound’s chemical properties, such as its reactivity, binding affinity, and biological activity, making it unique and potentially more effective in certain applications.

Properties

Molecular Formula

C20H15ClFN5OS

Molecular Weight

427.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C20H15ClFN5OS/c21-15-8-6-14(7-9-15)19-24-25-20(27(19)26-10-1-2-11-26)29-13-18(28)23-17-5-3-4-16(22)12-17/h1-12H,13H2,(H,23,28)

InChI Key

QXLHFSJEXZLYDY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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